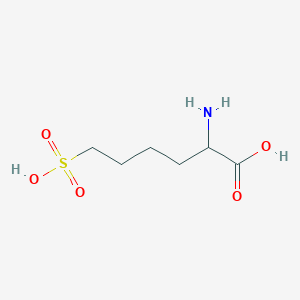
2-Amino-6-sulfohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-sulfohexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-sulfohexanoic acid typically involves the introduction of the sulfonic acid group into the hexanoic acid backbone. One common method is the sulfonation of 6-aminohexanoic acid using sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully regulated to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The starting material, 6-aminohexanoic acid, is reacted with sulfur trioxide in a solvent such as dichloromethane. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-sulfohexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The sulfonic acid group can be reduced to a sulfonamide group (-SO2NH2) using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 2-nitro-6-sulfohexanoic acid.
Reduction: Formation of 2-amino-6-sulfonamidehexanoic acid.
Substitution: Formation of 2-alkylamino-6-sulfohexanoic acid derivatives.
Scientific Research Applications
2-Amino-6-sulfohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to enzyme inhibition and protein modification.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor and its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and as an additive in various industrial processes.
Mechanism of Action
2-Amino-6-sulfohexanoic acid can be compared with other similar compounds such as 6-aminohexanoic acid and 2-amino-5-sulfohexanoic acid. While all these compounds share a similar hexanoic acid backbone, the presence and position of the sulfonic acid group confer unique properties to this compound. For instance, the sulfonic acid group at the 6th position enhances its solubility and reactivity compared to 6-aminohexanoic acid, which lacks this functional group. Additionally, the specific positioning of the sulfonic acid group can influence the compound’s interaction with biological targets and its overall efficacy in various applications.
Comparison with Similar Compounds
- 6-Aminohexanoic acid
- 2-Amino-5-sulfohexanoic acid
- 2-Amino-4-sulfohexanoic acid
Properties
Molecular Formula |
C6H13NO5S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
2-amino-6-sulfohexanoic acid |
InChI |
InChI=1S/C6H13NO5S/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H,10,11,12) |
InChI Key |
NZBGFLKQNOWTFL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





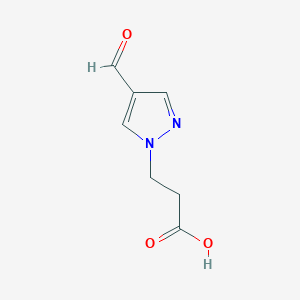
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13538565.png)
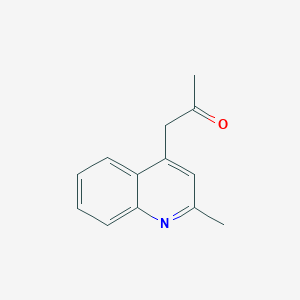



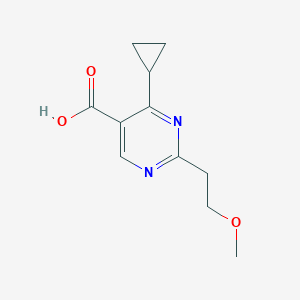
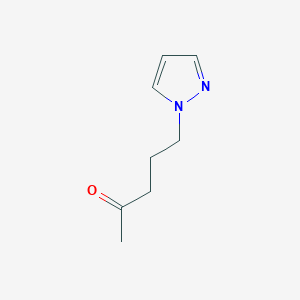
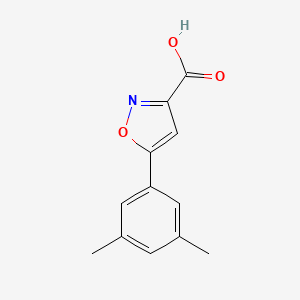

![5'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13538629.png)
